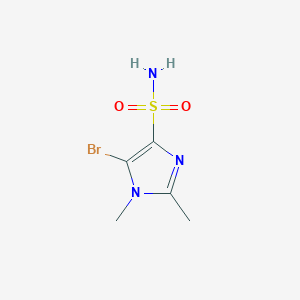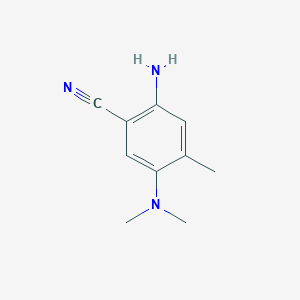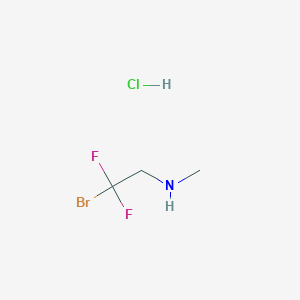![molecular formula C10H21ClN2O2 B1382499 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride CAS No. 1803589-72-1](/img/structure/B1382499.png)
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Vue d'ensemble
Description
“tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 1803589-72-1 . It has a molecular weight of 236.74 . The compound is used extensively in scientific research due to its unique properties, making it ideal for various applications, including drug development, organic synthesis, and polymer chemistry.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder and is stored at temperatures below -10 degrees Celsius .Applications De Recherche Scientifique
Photochemical Ring Contraction
Research by Crockett and Koch (2003) explored the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives, including tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride. This study highlighted the use of photochemical reactions in the synthesis of cyclopropanone derivatives (Crockett & Koch, 2003).
Synthesis of Biologically Active Compounds
Tang et al. (2014) conducted a study on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B has been shown to possess cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).
Insecticide Analogues
Brackmann et al. (2005) explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This research offers insights into the development of new insecticidal compounds (Brackmann et al., 2005).
Enzymatic Kinetic Resolution
Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. They used lipase-catalyzed transesterification to obtain optically pure enantiomers, demonstrating the role of enzymatic processes in producing chiral intermediates (Piovan et al., 2011).
Process Development and Synthesis
Li et al. (2012) described a practical and scalable synthesis process for a derivative of tert-butyl carbamate. This compound is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, illustrating its application in therapeutic compound development (Li et al., 2012).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKZSKSZIPPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-72-1 | |
| Record name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


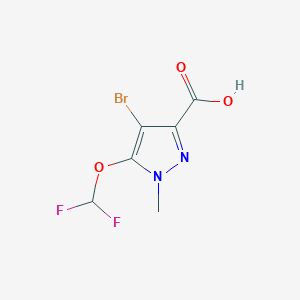
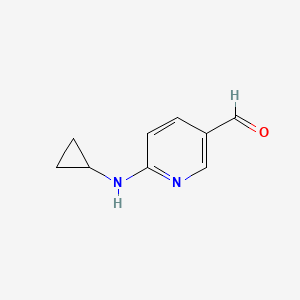

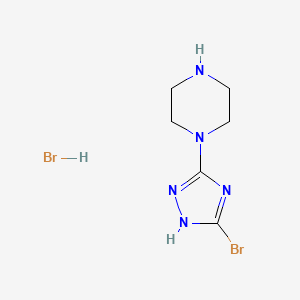

![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
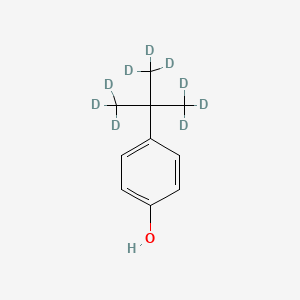


![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
